
4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine
Descripción general
Descripción
4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine, also known as MPMP, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of pyrazole derivatives and has shown promising results in various research studies.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Reductive Amination Method : In a study by Bawa, Ahmad, and Kumar (2009), a reductive amination method involving 3-(4-methoxyphenyl)-1-phenyl-1 H -pyrazole-4-carbaldehyde is described. This method is significant for synthesizing secondary and tertiary amines, which are crucial for pharmaceutical ingredients, dyes, and chemicals (Bawa, Ahmad, & Kumar, 2009).
Spectroscopic and Crystallographic Studies : Hayvalı, Unver, and Svoboda (2010) explored Schiff base ligands related to 4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine. Their studies involved UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallographic techniques, providing insights into the molecular structures of these compounds (Hayvalı, Unver, & Svoboda, 2010).
Chemical Properties and Tautomerism
- Annular Tautomerism : Cornago et al. (2009) studied the tautomerism of NH-pyrazoles, which include structures similar to this compound. They used X-ray crystallography and NMR spectroscopy to analyze tautomerism in these compounds (Cornago et al., 2009).
Synthesis of Derivatives and Related Compounds
- Three-Component Condensations : Kryl'skiĭ, Shikhaliev, and Chuvashlev (2010) reported on the condensation of 3-methyl(or methoxymethyl)-4-phenyl-1H-pyrazol-5-amine, a compound closely related to this compound. This study highlighted the synthesis of pyrazolopyrimidines and pyrazoloquinazolines, illustrating the versatility of pyrazole derivatives in chemical synthesis (Kryl'skiĭ, Shikhaliev, & Chuvashlev, 2010).
Applications in Medical and Biological Fields
- Cytotoxicity Studies : Hassan, Hafez, and Osman (2014) conducted a study on the cytotoxic activity of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides. These compounds, related to this compound, were screened for in vitro activity against Ehrlich Ascites Carcinoma cells, demonstrating the potential of pyrazole derivatives in cancer research (Hassan, Hafez, & Osman, 2014).
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-5-methyl-2-phenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-16(13-8-10-15(21-2)11-9-13)17(18)20(19-12)14-6-4-3-5-7-14/h3-11H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFHNGQRBFOHTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=C(C=C2)OC)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid](/img/structure/B5718488.png)
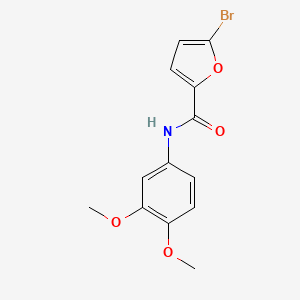
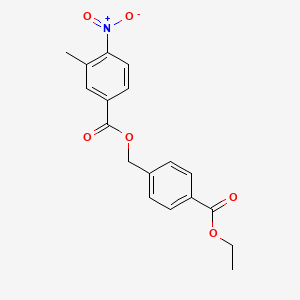
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5718518.png)


![4-[(4-benzyl-1-piperidinyl)methyl]-N-methylbenzamide](/img/structure/B5718535.png)
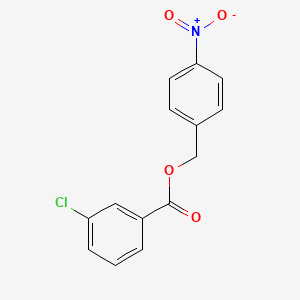
![methyl {4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5718548.png)
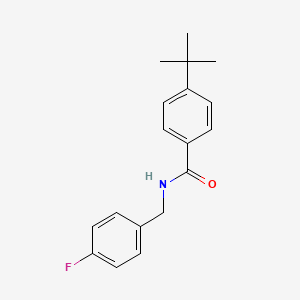
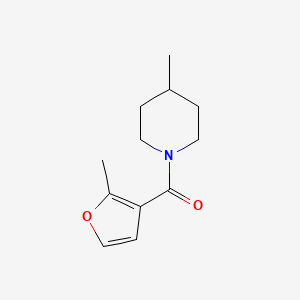

![2-fluorobenzaldehyde [4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5718571.png)
